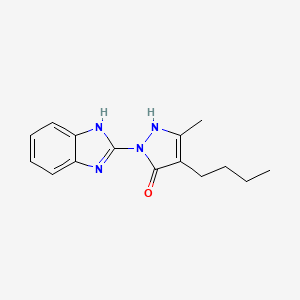![molecular formula C19H21FN2O2 B5852806 1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5852806.png)
1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine, also known as FMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. FMP is a piperazine derivative that belongs to the class of phenylpiperazines, which are known to exhibit a wide range of biological activities. In
科学的研究の応用
1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. 1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and amphetamine. Additionally, 1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The exact mechanism of action of 1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been shown to modulate the activity of dopamine and glutamate, which are neurotransmitters involved in reward, motivation, and addiction.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, reward, and motivation. 1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been shown to decrease the levels of the stress hormone cortisol, which is involved in the body's response to stress.
実験室実験の利点と制限
One of the main advantages of 1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine is its potential therapeutic properties. It has been shown to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs. 1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine is its lack of selectivity for specific receptors, which may limit its therapeutic potential.
将来の方向性
There are several future directions for the research on 1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more selective analogs of 1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine that target specific receptors, which may lead to the development of more effective drugs. Additionally, the development of new methods for the synthesis of 1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine and its analogs may further facilitate their use in scientific research.
合成法
The synthesis of 1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine involves the reaction of 2-fluoroaniline with 4-methylphenoxyacetyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperazine to yield the final product. The synthesis of 1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine has been described in detail in various scientific articles and is considered to be a relatively simple and efficient method.
特性
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-15-6-8-16(9-7-15)24-14-19(23)22-12-10-21(11-13-22)18-5-3-2-4-17(18)20/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARAGYCQNKKOHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5852739.png)



![3-{4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5852756.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B5852761.png)
![N-{4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl}acetamide](/img/structure/B5852772.png)


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5852801.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5852817.png)
![4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5852824.png)
